1-cyclohexyl-4-isocyanatoBenzene
Overview
Description
1-cyclohexyl-4-isocyanatoBenzene is a chemical compound with the molecular formula C₁₃H₁₅NO. It is known for its unique chemical structure, which includes a cyclohexyl group attached to a benzene ring with an isocyanate functional group. This compound has gained attention in various fields of research due to its potential biological activities and applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclohexyl-4-isocyanatoBenzene can be synthesized through several methods. One common method involves the reaction of 4-cyclohexylphenylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-isocyanatoBenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Nitrating Agents: Used for nitration of the benzene ring.
Sulfonating Agents: Used for sulfonation of the benzene ring.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
1-cyclohexyl-4-isocyanatoBenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity with various nucleophiles
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-isocyanatoBenzene primarily involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic functional groups, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. These reactions can modify the properties of the target molecules, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl isocyanate: Similar structure but lacks the benzene ring.
4-isocyanatotoluene: Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness
1-cyclohexyl-4-isocyanatoBenzene is unique due to the presence of both a cyclohexyl group and an isocyanate functional group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-cyclohexyl-4-isocyanatobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFSJSHFOGBMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621925 | |
Record name | 1-Cyclohexyl-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191722-72-2 | |
Record name | 1-Cyclohexyl-4-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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